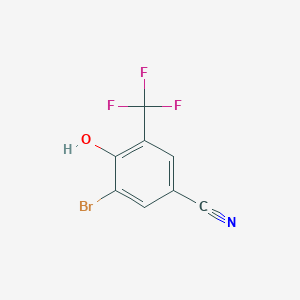

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

3-bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINIBKGLARTUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile typically involves the bromination of 4-hydroxy-5-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 3-bromo-4-oxo-5-(trifluoromethyl)benzonitrile.

Reduction: Formation of 3-bromo-4-hydroxy-5-(trifluoromethyl)benzylamine.

Substitution: Formation of 3-substituted-4-hydroxy-5-(trifluoromethyl)benzonitrile derivatives.

Scientific Research Applications

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine and hydroxyl groups may participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzonitrile derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile | Br (3), OH (4), CF₃ (5) | C₈H₃BrF₃NO | 266.01 (calc.) | Not provided | Combines Br, OH, and CF₃; high polarity and reactivity |

| 3-Bromo-4-hydroxy-5-iodobenzonitrile | Br (3), OH (4), I (5) | C₇H₃BrINO | 323.92 | 3336-26-3 | Iodine substituent enhances steric bulk and potential for cross-coupling |

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | Br (3), OH (4), OCH₃ (5) | C₈H₆BrNO₂ | 244.05 | 52805-45-5 | Methoxy group increases lipophilicity vs. CF₃ or I |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | Br (4), CF₃ (3) | C₈H₃BrF₃N | 250.02 | 1735-53-1 | Lacks hydroxyl group; simpler electronic profile |

| 3-Bromo-5-(trifluoromethoxy)benzonitrile | Br (3), OCF₃ (5) | C₈H₃BrF₃NO | 266.02 | 914635-52-2 | Trifluoromethoxy group provides distinct electronic effects vs. CF₃ |

| 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile | Br (3), OCH₂C₆H₄OCH₃ (5) | C₁₅H₁₂BrNO₂ | 318.17 | 1068604-45-4 | Bulky benzyloxy group enhances steric hindrance |

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) in the target compound is a stronger electron-withdrawing group than methoxy (OCH₃) or trifluoromethoxy (OCF₃), directing electrophilic substitution reactions to specific positions .

- Hydrogen Bonding: The hydroxyl group (OH) in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxy analogs like 4-Bromo-3-(trifluoromethyl)benzonitrile .

- Steric Effects : Bulky substituents like iodine (in 3-Bromo-4-hydroxy-5-iodobenzonitrile) or 4-methoxybenzyloxy (in 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile) reduce reactivity in crowded synthetic environments .

Research Findings and Trends

- Synthetic Utility : Compounds with trifluoromethyl groups are increasingly prioritized in drug discovery due to their metabolic stability and bioavailability. The target compound’s hydroxyl group adds versatility for further functionalization .

- Regulatory Considerations : Safety data sheets (SDS) for analogs like 3-Bromo-4-hydroxy-5-methoxybenzonitrile highlight the need for careful handling of halogenated aromatics, suggesting similar precautions for the target compound .

Biological Activity

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile

- Molecular Formula : C8H4BrF3N2O

- Molecular Weight : 284.03 g/mol

Biological Activity

The biological activity of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study comparing the activity of several benzonitrile derivatives found that 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Specifically, it was shown to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 15 µM. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The mechanism by which 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Interaction : It potentially interacts with cellular receptors that modulate signaling pathways related to inflammation and cancer progression.

Docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins by optimizing hydrophobic interactions within the active site .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzonitrile derivatives. The results indicated that 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile had a higher activity compared to its non-fluorinated counterparts, reinforcing the significance of the trifluoromethyl group in enhancing biological activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile | 32 | Moderate |

| Non-fluorinated analog | 64 | Low |

Case Study 2: Cancer Cell Proliferation Inhibition

In a study assessing the cytotoxic effects on MCF-7 cells, 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile was found to significantly reduce cell viability at concentrations above 10 µM. The induction of apoptosis was confirmed through flow cytometry analysis .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 15 | 50 |

| 20 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.